

Endogenous Functions of Cocaine and Amphetamine-Regulated Transcript (CART): A Technical Guide

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Compound of Interest

Compound Name: CART(62-76)(human,rat)

Cat. No.: B561575

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Abstract: The cocaine- and amphetamine-regulated transcript (CART) encodes a family of neuropeptides that have emerged as critical modulators of a wide array of physiological processes. Initially identified for its upregulation following psychostimulant administration, the endogenous functions of CART peptides are now known to extend to the regulation of appetite and energy homeostasis, reward and addiction pathways, stress and anxiety responses, neuroprotection, and endocrine signaling. This technical guide provides an in-depth overview of the core endogenous functions of CART peptides, with a focus on quantitative data, detailed experimental methodologies, and visualization of key signaling pathways and workflows. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the CART system and its therapeutic potential.

Introduction to the CART System

The transcript for CART was first identified in 1995 in the rat striatum following acute administration of cocaine or amphetamine.[1] Subsequent research revealed that this transcript encodes a propeptide that is post-translationally cleaved into several biologically active peptide fragments, most notably CART 55-102 and CART 62-102.[1] These peptides are widely distributed throughout the central nervous system (CNS), with high concentrations in regions associated with feeding, reward, and stress, such as the hypothalamus, nucleus accumbens, and amygdala.[2] CART peptides are also found in peripheral tissues, including the gut and adrenal medulla, indicating their role as both neurotransmitters and hormones.[2] The diverse physiological effects of CART peptides are mediated, at least in part, through G-protein

coupled receptors (GPCRs), though the specific receptor remains a subject of ongoing investigation.[\[3\]](#)[\[4\]](#)

Role in Appetite Regulation and Energy Homeostasis

One of the most well-characterized functions of CART peptides is their potent anorectic effect, leading to a reduction in food intake and body weight.[\[2\]](#)

Quantitative Effects on Food Intake

Intracerebroventricular (ICV) administration of CART peptides has been shown to dose-dependently decrease food intake in rodents.

Peptide Fragment	Administration Route	Dose	Species	Effect on Food Intake	Reference
CART 55-102	ICV	1.0 µg	Rat	Dose-dependent decrease in food intake	[5] [6]
CART 55-102	ICV	2.0 µg	Rat	65% reduction in initial lick rate	[5] [6]
CART 42-89	ICV	0.5 µg	Mouse	73% reduction at 1 hour post-treatment	[1]
CART 49-89	ICV	0.1 µg	Mouse	Significant inhibition at 1, 2, and 4 hours	[1]

Experimental Protocol: Intracerebroventricular (ICV) Cannulation and Injection for Feeding Studies

Objective: To assess the effect of centrally administered CART peptide on food intake in rodents.

Materials:

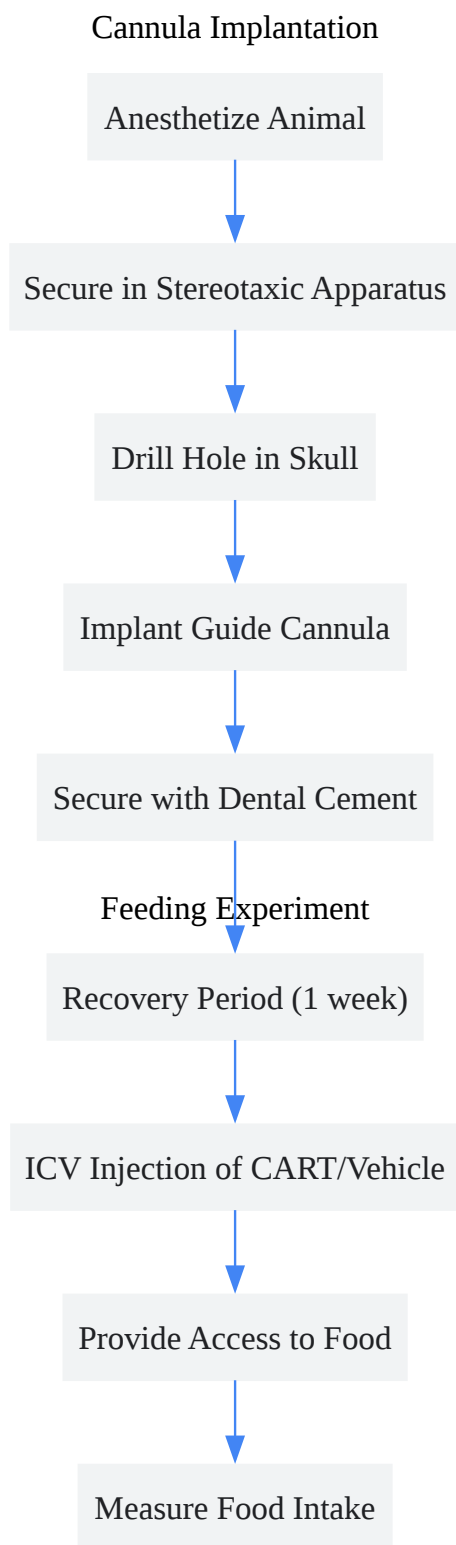
- Stereotaxic apparatus
- Anesthesia (e.g., isoflurane)
- Surgical drill
- Guide cannula and dummy cannula
- Dental cement
- Injection pump and syringe
- CART peptide (e.g., CART 55-102) dissolved in sterile saline
- Food source (e.g., standard chow or liquid diet)
- Metabolic cages or lickometers for monitoring intake

Procedure:

- Anesthetize the animal and secure it in the stereotaxic apparatus.
- Surgically expose the skull and drill a small hole at the coordinates corresponding to the lateral ventricle.
- Implant a guide cannula into the lateral ventricle and secure it to the skull with dental cement. Insert a dummy cannula to maintain patency.
- Allow the animal to recover for at least one week.

- On the day of the experiment, gently restrain the animal and replace the dummy cannula with an injector connected to a syringe pump.
- Infuse the desired dose of CART peptide or vehicle (saline) over a set period (e.g., 1-2 minutes).
- Return the animal to its cage and provide access to food.
- Measure food intake at specified time points (e.g., 1, 2, 4, and 24 hours) using a balance or automated lickometer system.

Workflow Diagram:



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Caption: Experimental workflow for ICV injection and feeding studies.

Modulation of Reward and Addiction

CART peptides play a significant role in the brain's reward circuitry, particularly in modulating the effects of psychostimulants like cocaine and amphetamine.

Quantitative Effects on Drug Self-Administration

Microinjection of CART peptide into the nucleus accumbens (NAcc) has been shown to attenuate the reinforcing properties of cocaine.

Peptide Fragment	Administration Route	Dose (per side)	Species	Effect on Cocaine Self-Administration	Reference
CART 55-102	Intra-NAcc	1.0 µg	Rat	Dose-dependent decrease in cocaine infusions	[7] [8]
CART 55-102	Intra-NAcc	2.5 µg	Rat	Significant reduction in breakpoint on a progressive ratio schedule	[7] [8]

Experimental Protocol: Cocaine Self-Administration in Rats

Objective: To evaluate the effect of intra-NAcc CART peptide administration on the reinforcing properties of cocaine.

Materials:

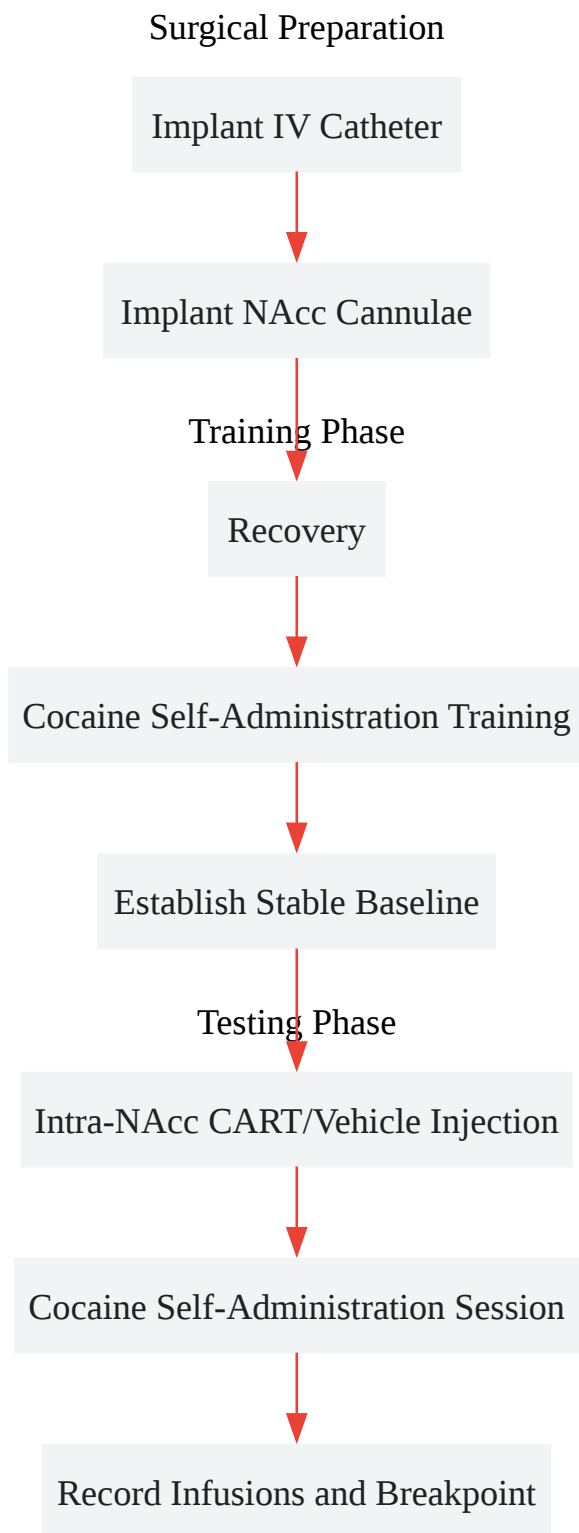
- Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump

- Intravenous catheters
- Cocaine hydrochloride
- Surgical supplies for catheter implantation
- Stereotaxic apparatus for cannula implantation in the NAcc
- CART peptide (e.g., CART 55-102)

Procedure:

- Surgically implant an intravenous catheter into the jugular vein of the rat.
- Implant bilateral guide cannulae into the NAcc using a stereotaxic apparatus.
- Allow for a recovery period.
- Train the rats to self-administer cocaine by pressing a lever, which delivers an intravenous infusion of cocaine paired with a cue light. The other lever is inactive.
- Once a stable baseline of responding is established, begin the testing phase.
- Prior to the self-administration session, microinject CART peptide or vehicle into the NAcc.
- Place the rat in the operant chamber and allow it to self-administer cocaine on a fixed-ratio or progressive-ratio schedule of reinforcement.
- Record the number of infusions earned and the breakpoint (the highest number of lever presses the animal is willing to make for a single infusion) on a progressive ratio schedule.

Workflow Diagram:



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Caption: Workflow for cocaine self-administration experiments.

Involvement in Stress and Anxiety

CART peptides are also implicated in the modulation of stress and anxiety-related behaviors.

Quantitative Effects on Anxiety-Like Behavior

Central administration of CART peptides has been shown to produce anxiogenic effects in rodent models of anxiety.

Peptide Fragment	Administration Route	Dose	Species	Effect on Anxiety-Like Behavior	Reference
CART 55-102	ICV	< 1.0 µg	Rodent	Anxiogenic or arousal effects	[9]
CART 55-102	Intra-DRN	100 ng	Mouse	Increased time spent in the dark box of the light-dark box test	[10]

Experimental Protocol: Elevated Plus Maze (EPM)

Objective: To assess the anxiogenic or anxiolytic effects of CART peptides.

Materials:

- Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
- Video camera and tracking software
- CART peptide and vehicle

Procedure:

- Administer CART peptide or vehicle to the animal (e.g., via ICV injection).

- After a predetermined time, place the animal in the center of the elevated plus maze, facing an open arm.
- Allow the animal to explore the maze for a set period (typically 5 minutes).
- Record the animal's behavior using a video camera.
- Analyze the video to determine the time spent in the open arms versus the closed arms, and the number of entries into each arm type.
- An anxiogenic effect is indicated by a decrease in the time spent and entries into the open arms.

Neuroprotective and Endocrine Functions

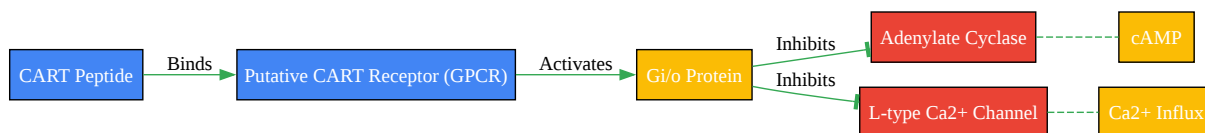
Emerging evidence suggests that CART peptides have neuroprotective roles and can modulate the endocrine system. In models of stroke, CART peptide administration has been shown to promote neuroregeneration.^[11] Furthermore, CART peptides can influence the release of hypothalamic hormones, such as corticotropin-releasing hormone (CRH) and thyrotropin-releasing hormone (TRH), thereby affecting the hypothalamic-pituitary-adrenal (HPA) and hypothalamic-pituitary-thyroid (HPT) axes.^[12]

Signaling Pathways

The intracellular signaling pathways activated by CART peptides are characteristic of GPCRs, particularly those coupled to inhibitory G-proteins (Gi/o).

Gi/o-Coupled Signaling

In hippocampal neurons, CART 55-102 has been shown to inhibit voltage-gated L-type Ca²⁺ channels through a pertussis toxin-sensitive mechanism, which is indicative of Gi/o protein involvement.^{[13][14]}

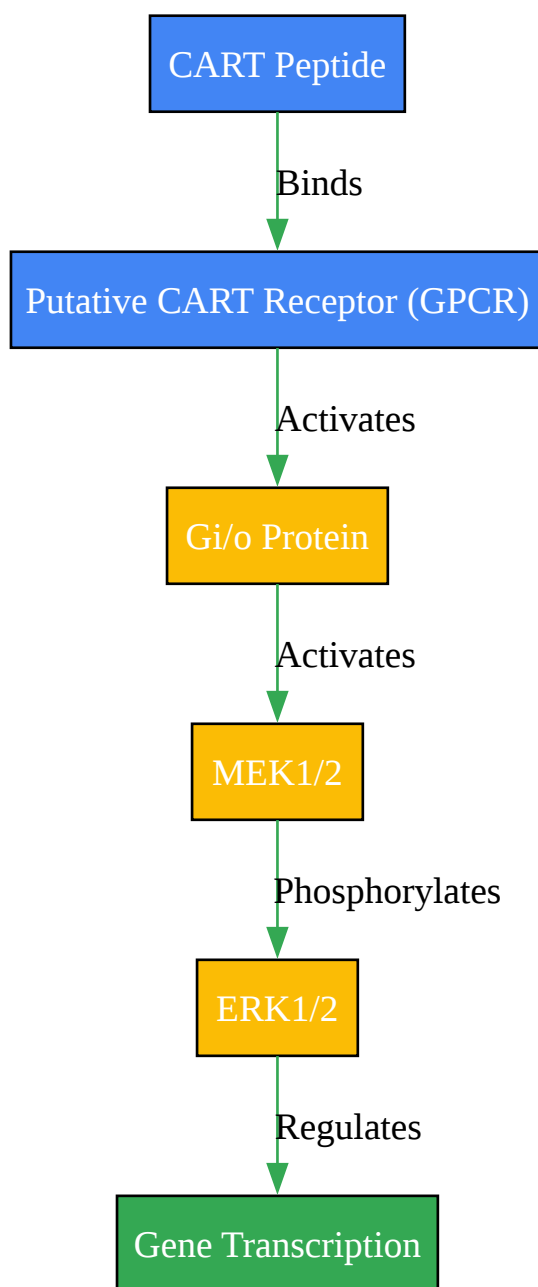


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Caption: CART peptide signaling via a Gi/o-coupled GPCR.

ERK Signaling Pathway

In pituitary-derived AtT20 cells, CART 55-102 activates the extracellular signal-regulated kinase (ERK) pathway, an effect that is also attenuated by pertussis toxin, suggesting a Gi/o-dependent mechanism.^{[15][16]}



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Caption: CART-mediated activation of the ERK signaling pathway.

Conclusion

The endogenous functions of CART peptides are multifaceted, encompassing critical roles in the regulation of metabolism, reward, stress, and neuroendocrine signaling. The anorectic and anti-addictive properties of CART peptides make the CART system a promising target for the development of novel therapeutics for obesity and substance use disorders. Further elucidation

of the specific CART receptor(s) and downstream signaling cascades will be crucial for advancing our understanding of CART physiology and for the rational design of targeted pharmacological interventions. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers in this dynamic field.

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